2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide is an organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2. This specific compound features a formyl group at position 4 and a phenyl group at position 3 of the pyrazole ring, along with a phenylacetamide moiety attached to the nitrogen atom at position 1. It has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.
The compound is sourced from various synthetic routes and is classified under heterocyclic organic compounds. Its chemical structure is defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which provides a systematic way to describe its molecular composition and structure. The compound's registry number is 887407-93-4, facilitating its identification in chemical databases.
The synthesis of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The formation of intermediates can be monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
The molecular structure of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide can be represented as follows:
This indicates that it consists of 17 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.
Key structural features include:
Spectroscopic data (IR and NMR) confirm the presence of functional groups and provide insights into molecular interactions .
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups, which can participate in nucleophilic or electrophilic attacks depending on reaction conditions.
The mechanism of action for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide involves its interaction with specific biological targets:
The physical properties include:
Key chemical properties:
Analytical techniques such as IR spectroscopy provide information about functional groups present in the compound:
NMR spectroscopy reveals characteristic peaks corresponding to different hydrogen environments within the molecule .
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide has several scientific applications:
Antimicrobial resistance (AMR) constitutes a global health emergency, with ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) representing the most formidable clinical challenges. These pathogens evade conventional antibiotics through mechanisms like β-lactamase production, efflux pumps, and biofilm formation. S. aureus and MRSA alone cause ~325,700 infections and >10,600 deaths annually in the US, while carbapenem-resistant A. baumannii (CRAB) is classified as an "urgent threat" by the CDC [6]. Biofilms—structured bacterial communities encased in extracellular polymeric substances—exacerbate resistance, accounting for 80% of bacterial infections and conferring up to 1,000-fold increased tolerance to antibiotics [6] [10]. The World Health Organization projects AMR-related deaths to reach 10 million annually by 2050 without novel antimicrobials, underscoring the critical need for innovative scaffolds like pyrazole-acetamide hybrids.
Table 1: Key ESKAPE Pathogens and Clinical Impact
Pathogen | Resistance Profile | Annual Infections (US) | Key Resistance Mechanism |
---|---|---|---|
S. aureus (MRSA) | β-lactam resistance | 325,700 | Altered penicillin-binding proteins (PBPs) |
A. baumannii (CRAB) | Carbapenem resistance | Not specified | Oxacillinase (OXA)-type enzymes |
Enterococcus faecalis | Vancomycin resistance (VRE) | Not specified | Thick cell wall, biofilm formation |
The pyrazole heterocycle—a five-membered ring with two adjacent nitrogen atoms—serves as a privileged scaffold in medicinal chemistry due to its structural versatility and broad bioactivity spectrum. Clinically approved pyrazole-containing drugs include celecoxib (anti-inflammatory), rimonabant (anti-obesity), and difenamizole (analgesic) [6]. Pyrazole derivatives exhibit potent antimicrobial activity through mechanisms like membrane disruption and enzyme inhibition, attributable to their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets [6] [10]. The strategic incorporation of substituents at the N1, C3, and C4 positions modulates potency, pharmacokinetics, and target specificity. For example:
Table 2: Key Functional Groups in Pyrazole-Based Antimicrobials
Position | Functional Group | Role in Bioactivity | Example in Target Compound |
---|---|---|---|
C4 | Formyl (–CHO) | Electrophilic site for hydrazone formation | 4-Formyl-3-phenyl substitution |
C3 | Aryl (e.g., phenyl) | Enhances lipophilicity & target affinity | 3-Phenyl substitution |
N1 | Acetamide linker | Modular derivatization; H-bond acceptor | –CH₂C(O)NHPh group |
Hybrid molecules integrating pyrazole, hydrazone, and acetamide pharmacophores represent a cutting-edge strategy to combat biofilm-mediated resistance. The target compound—2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide (CAS 887407-93-4)—exemplifies this approach. Its molecular architecture enables:
Table 3: Anti-Biofilm Performance of Pyrazole-Acetamide Hybrids
Strain | Biofilm Inhibition (%) | Eradication Concentration | Key Finding |
---|---|---|---|
S. aureus ATCC 33591 | 85% at 4× MIC | 6.25 μg/mL | Superior to vancomycin (25% at 4× MIC) |
E. faecalis ATCC 29212 | 78% at 4× MIC | 12.5 μg/mL | Disrupted extracellular DNA in biofilm matrix |
A. baumannii ATCC 19606 | 70% at 4× MIC | 12.5 μg/mL | Synergistic with colistin (FIC 0.3) |
Structural Formula:
Molecular Formula: C₁₈H₁₅N₃O₂ SMILES: O=C(NC1=CC=CC=C1)CN2N=C(C3=CC=CC=C3)C(C=O)=C2
Fig. 1: Structure of 2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide
Table 4: Compound Specifications
Property | Value | Source |
---|---|---|
CAS Number | 887407-93-4 | [2] [4] |
Molecular Weight | 305.33 g/mol | [2] [9] |
Molecular Formula | C₁₈H₁₅N₃O₂ | [2] [4] |
Purity Specification | ≥95% (HPLC) | [4] |
Storage Conditions | Cool, dry place (long-term) | [4] |
This hydrazone-acetamide-pyrazole trifecta creates multifunctional agents capable of simultaneously targeting planktonic cells and biofilms—addressing a critical gap in current anti-infective therapies. Ongoing optimization focuses on enhancing aqueous solubility while retaining membrane-targeting properties to expand therapeutic utility against multidrug-resistant Gram-negative ESKAPE pathogens [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7